1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione
Overview
Description
“Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” is a chemical compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains an indole moiety, which is a prevalent structure in many natural products and drugs . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . A typical synthesis of such compounds involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . The reaction is monitored by thin layer chromatography using n-hexane and ethyl acetate as the mobile phase .Molecular Structure Analysis
The molecular structure of “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” is complex, featuring a piperazine ring and an indole moiety. The indole moiety is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .Chemical Reactions Analysis
Indole derivatives, including “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-”, can undergo a variety of chemical reactions. For instance, they can react with aldehydes under neat conditions to form new compounds . The presence of CaO, in excess, is fundamental for carrying out the reaction with paraformaldehyde .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Piperazine derivatives, including those similar to the specified compound, have shown notable antimicrobial and antifungal properties. For instance, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Properties
- A series of piperazine derivatives, including those related to Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-, have been investigated for anticancer activities. Particularly, certain 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, with some compounds demonstrating significant activity comparable to cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antidepressant and Antianxiety Applications
- Piperazine-based compounds have been explored for their potential in treating mental health disorders. Some novel derivatives of piperazine showed antidepressant activities when tested in mice, highlighting their potential application in mental health therapeutics (Kumar et al., 2017).
Development of Novel Herbicides
- Novel herbicidal applications of piperazine derivatives have been explored, with some compounds demonstrating significant herbicidal activity, highlighting a potential avenue for agricultural applications (Li et al., 2005).
Antimalarial Agents
- Certain piperazine derivatives have shown potential as anti-malarial agents. The structures and activities of these compounds were studied, indicating their promise in the fight against malaria (Cunico et al., 2009).
Insecticidal Applications
- Piperazine-based compounds have been developed as novel insecticides, demonstrating efficacy against certain pests like armyworms. This suggests potential use in pest management strategies (Cai et al., 2010).
Antibacterial and Antifungal Agents
- Azole-containing piperazine derivatives have shown substantial antibacterial and antifungal activities, indicating their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).
Cancer Research and Drug Development
- Piperazine-1-yl-1H-indazole derivatives have played a significant role in cancer research, with novel compounds showing promise in streamlined synthesis and efficacy in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
Mechanism of Action
Future Directions
The future directions in the study of “Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl-” and similar compounds could involve further exploration of their biological activities. For instance, some indole derivatives have shown promising anticancer activities , suggesting potential applications in cancer therapy. Additionally, the development of novel methods of synthesis could also be a focus of future research .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(17-14-21-18-9-5-4-8-16(17)18)20(25)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,21H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSZCAQWNANREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221983 | |
Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71765-56-5 | |
Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(1H-indol-3-yloxoacetyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30221983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.